molecular formula C18H18Cl2N2O5 B2838595 Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate CAS No. 1197544-71-0

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B2838595
CAS No.: 1197544-71-0
M. Wt: 413.25
InChI Key: ZWYRSTCSHJHIKN-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate” is a complex organic compound. It contains a dichloropyridine group, which is a type of chloropyridine with two chlorine atoms . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure. For example, dichloropyridine has a molecular weight of 147.99 g/mol and a melting point of 86-89 °C .

Scientific Research Applications

Structural Characterization

Studies on related compounds often focus on their structural characterization to understand the molecular conformations and interactions at play. For example, the structure of a compound with a similar backbone, Methyl N-(4-chlorophenyl)succinamate, reveals the conformations of the N—H and C=O bonds in the amide fragment and the amide O atom and the carbonyl O atom of the ester fragment, which are crucial for determining potential reactivity and interaction with biological targets (B. Gowda et al., 2009).

Synthesis and Reactions

Research into similar molecules often explores their synthesis and reactions. For instance, Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the Synthesis of heterocyclic systems study demonstrates how these compounds can be used as reagents for the preparation of various heterocyclic systems, showing the versatility of related compounds in synthesizing new molecules with potential pharmacological applications (Lovro Selič et al., 1997).

Potential Applications in Medicinal Chemistry

Although not directly mentioned, compounds with similar structural motifs are often investigated for their potential applications in medicinal chemistry. For example, Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds study involves the preparation and characterization of molecules with potential biological activity, suggesting that compounds like "Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate" could be explored for their biological activities and potential as pharmaceutical candidates (Farid M Sroor, 2019).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, dichloropyridine is labeled as dangerous with hazard statements H301, H315, H319, H335 .

Properties

IUPAC Name

methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYRSTCSHJHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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